molecular formula C7H12O4 B123264 Diethylmalonic acid CAS No. 510-20-3

Diethylmalonic acid

Cat. No. B123264
CAS RN: 510-20-3
M. Wt: 160.17 g/mol
InChI Key: LTMRRSWNXVJMBA-UHFFFAOYSA-N
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Description

Diethylmalonic acid is a dicarboxylic acid derivative that has been studied in various contexts, including its role as a pH sensor in hyperpolarized 13C magnetic resonance spectroscopic imaging. This application is particularly relevant for characterizing tumor aggressiveness, metastasis, and therapeutic response . Additionally, diethylmalonic acid has been utilized as a locking fragment in the synthesis of tetra-aza macrocycles, which are of

Scientific Research Applications

  • Radiation Damage Studies : Diethylmalonic acid has been studied in the context of radiation damage. It was found that γ-irradiation produces specific radicals in diethylmalonic acid, which were investigated using electron paramagnetic resonance (EPR) spectroscopy. This study provides insights into the structural changes and damage mechanisms of diethylmalonic acid under irradiation conditions (Ș. Osmanoğlu, 2008).

  • Medical Imaging Applications : Diethylmalonic acid has been developed as a pH sensor for hyperpolarized 13C magnetic resonance spectroscopic imaging. This application is particularly relevant in imaging tumoral pH, which can help in understanding tumor aggressiveness, metastasis, and response to therapy (Korenchan et al., 2017).

  • Ionisation Studies : The ionization properties of diethylmalonic acid have been studied, providing data on the Gibbs free energies and enthalpies of ionization. Such studies are important for understanding the chemical behavior of diethylmalonic acid in various environments (Ives & Prasad, 1970).

  • Analytical Chemistry Applications : Diethylmalonic acid has been utilized in novel techniques for the determination of organic acids in biological fluids, such as urine. This involves a process of derivatization followed by gas chromatography-mass spectrometry analysis (Li, Deng & Zhang, 2007).

  • Photoelectron Spectroscopy : Studies have been conducted on the photoelectron spectra of diethylmalonic acid to understand the interactions of lone pairs in dicarboxylic acids. This research provides valuable information on the electronic structure of diethylmalonic acid and related compounds (Ajó et al., 1980).

  • Chelation Studies : The kinetics of nickel(II) chelation with diethylmalonic acid have been explored, which is relevant in understanding the coordination chemistry of this compound (Calvaruso, Cavasino & Dio, 1977).

  • Capillary Electrophoresis Applications : Diethylmalonic acid has been used as an electrolyte in capillary electrophoresis for the separation of chlorophenols. This demonstrates its utility in analytical separation techniques (Jáuregui, Puignou & Galceran, 2000).

  • Complexation with Calcium Ions : Research has been conducted on the formation of complexes between diethylmalonic acid and calcium ions. This is significant in understanding the binding behavior of diethylmalonic acid, which has implications in biochemistry and materials science (Chrysomallidou et al., 2011).

  • Organic Synthesis Applications : Diethylmalonic acid has been utilized in the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, demonstrating its role as a versatile building block in organic synthesis (Harsanyi et al., 2014).

  • Template Synthesis in Macrocycles : It has been used as an efficient locking fragment in the synthesis of tetra-aza-macrocycles, which is relevant in the field of supramolecular chemistry and materials science (Fabbrizzi et al., 1996).

Safety And Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if necessary, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

2,2-diethylpropanedioic acid
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InChI

InChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTMRRSWNXVJMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O4
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DSSTOX Substance ID

DTXSID9060150
Record name Propanedioic acid, diethyl-
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Molecular Weight

160.17 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name Diethylmalonic acid
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Product Name

Diethylmalonic acid

CAS RN

510-20-3
Record name Malonic acid, diethyl-
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Record name Diethylmalonic acid
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Record name Propanedioic acid, 2,2-diethyl-
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Record name DIETHYLMALONIC ACID
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Synthesis routes and methods I

Procedure details

The following are weighed into a 2 liter multinecked flask equipped with a stirrer, thermometer, dropping funnel and distilling section: 530 ml of aqueous saturated K2SO4 solution (10% strength, from previous batches), 206 g of KOH flakes (85%, 3.12 mol) and 500 ml of ethanol 95% strength (recovery from previous batches). The mixture is then heated to boiling until a clear solution is obtained. Over a period of 1 h, 270.5 g of diethyl diethylmalonate (1.25 mol) are added dropwise, and over a period of 5-6 hours from 160-180 ml of ethanol are removed by distillation. The batch is cooled. Then, with cooling (to about 25° C.), a 177 g amount of conc. H2SO4 (96% strength, 1.73 mol), which amount beforehand is diluted with about the same amount of H2 O, is added gradually until the pH has dropped to a level of from 1-2.
Quantity
270.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.73 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1H NMR spectra were recorded on Bruker AM 100 and Bruker AM 400 spectrometers. As an internal standard the residual solvent peak was used. Chemical shifts are given in part per million (ppm). Optical rotations were measured on a Perkin Elmer 241 polarimeter in a 10 cm cuvette at room temperature. Melting points were determined with a Büchi melting point apparatus (Tottoli). TLC was performed on Merck SILICAGEL 60F254 plates, and column chromatography on Merck KIESELGEL 60, 70-230 Mesh ASTM. Spots were detected by UV-fluorescence quenching, ninhydrine (free amino functions), chlorine/TDM (NH groups), Barton's—(hydrazides) and Sakaguchi's (arginine residues) reagent. Methanol was refluxed on magnesium turnings for two hours, distilled and stored on 3 Å molsieves. Pyridine was distilled over KOH pellets and stored on 4 Å molsieves. Boc-amino acids were synthesized by the method of Schnabel31. Their hydroxysuccinimide esters were prepared according to Anderson et al.32 Amino acid p-nitroanilides were prepared as described elsewere. The resolution of DL-pipecolic acid was carried out according to the method of Mende and Lukes et al.33 Malonic acid and dimethylmalonic acid were converted to their corresponding dimethyl esters by heating the dicarboxylic acid with an excess of methanol in the presence of concentrated sulfuric acid34. Dimethyl methylmalonate was prepared by generating the mono-sodio derivative of dimethyl malonate which reacts with methyl iodide via a SN2 mechanism34. The corresponding half esters were prepared by controlled partial hydrolysis of the diester with one equivalent of potassium hydroxide35. The monomethyl ester of diethylmalonic acid was obtained in a direct way by refluxing the acid in an excess of methanol with sulfuric acid as catalyst. Dimethylmalonic acid and DL-pipecolic acid were from Janssen, diethylmalonic acid and D(−)-tartaric acid were from Aldrich. Naphtalene-2-sulfonyl chloride, toluene-4-sulfonyl chloride and D-alanine were obtained from Fluka. Boc-Nle-OH, Boc-D-Val-ONSu and Fmoc-Orn(Boc)-OH were from Bachem. D-Phenylalanine was a generous gift of Dr. J. Kamphuis (DSM Research, Geleen, The Netherlands).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
diester
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Amino acid p-nitroanilides
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0 (± 1) mol
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reactant
Reaction Step Four
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
Name
dimethyl esters
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0 (± 1) mol
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reactant
Reaction Step Eight
[Compound]
Name
dicarboxylic acid
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
mono-sodio
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
511
Citations
A Dubourg, J Rambaud, JL Delarbre… - … Section C: Crystal …, 1988 - scripts.iucr.org
… that, in aqueous solution, the diethylmalonic acid molecule belongs to the point group C2 … Diethylmalonic acid was therefore presumed to exhibit an intramolecular hydrogen bond in …
Number of citations: 3 scripts.iucr.org
Ş Osmanoğlu - Journal of Molecular Structure, 2008 - Elsevier
… The crystals of diethylmalonic acid have been investigated at 295K and analyzed for different orientations of the crystal in the magnetic field. The hyperfine coupling constants of the four …
Number of citations: 10 www.sciencedirect.com
MH Başkan, Ş Osmanoğlu, IY Dicle - Radiation Effects & Defects in …, 2009 - Taylor & Francis
… The investigation of γ -irradiated single crystal of diethylmalonic acid by means of EPR … ester hydrochloride (AIB-MEHCl) (2) and diethylmalonic acid (DEMA) (3) have not been studied …
Number of citations: 6 www.tandfonline.com
G Calvaruso, FP Cavasino, E Di Dio - Journal of Inorganic and Nuclear …, 1977 - Elsevier
Temperature-jump kinetic data of the nickel(II) chelation with diethylmalonic acid at 25C and ionic strength 0.10M provide further support to the previous conclusions that chelate-ring …
Number of citations: 1 www.sciencedirect.com
F Garcia-Tellado, S Goswami, SK Chang… - Journal of the …, 1990 - ACS Publications
… The association constants11 for diethylmalonic acid((1.1 ± 0.2) X 103 M'1) and ethylmalonic acid ((7.2 ± 1.2) X 103 M-1) are relatively small4 and presumably reflect the unfavorable, …
Number of citations: 246 pubs.acs.org
T Takemoto, K Daigo - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
… of diethylmalonic acid, Sec. of 100% HZSO4’ and 10 cc. of CHCl3 was kept at 50~60”, 8cc. …
Number of citations: 225 www.jstage.jst.go.jp
BJ Ludwig - Journal of the American Chemical Society, 1950 - ACS Publications
… its conversion to diethylmalonic acid by alkaline permanganate oxidation. The product obtained was shown by its physical constant and analysis to be diethylmalonic acid. The acidic …
Number of citations: 11 pubs.acs.org
D Lafrance, P Bowles, K Leeman, R Rafka - Organic Letters, 2011 - ACS Publications
… The volume of CO 2 produced in a pilot reaction using 1 g of diethylmalonic acid as the … conducted the decarboxylative activation of diethylmalonic acid in different solvents and looked …
Number of citations: 84 pubs.acs.org
O Jáuregui, L Puignou… - … : An International Journal, 2000 - Wiley Online Library
… acid, aminomethanesulfonic acid, diethylmalonic acid, and ammonium acetate) was … high separation efficiency was obtained for diethylmalonic acid as working electrolyte. The influence …
MH Baskan, IY Dicle, M Aydin, S Osmanoglu - 2010 - osti.gov
The electron paramagnetic resonance (EPR) spectra of {gamma}-irradiated powders of diethylmalonic acid, (DEMA), (CH{sub 3}CH{sub 2}){sub 2}C(COOH){sub 2}, have been …
Number of citations: 2 www.osti.gov

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